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molecular formula C12H16N4S B8492284 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No. B8492284
M. Wt: 248.35 g/mol
InChI Key: BLPJJDJUDJGREI-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a stirring solution of 4-((2-cyclopropylpropan-2-yl)amino)-2-(methylthio)pyrimidine-5-carbonitrile (665 mg, 2.68 mmol) in DMSO (4 mL) was added aqueous hydrogen peroxide solution (0.162 mL, 30%) and aqueous sodium hydroxide (2.2 mL, 6 mol/L) solution. The resulting mixture was stirred at 50° C. for 12 min, and then water was added. The desired product was filtered and dried in vacuo to give the crude product (392 mg, 1.47 mmol, 55% yield) as a white solid. MS (ESI) m/z 267.3 [M+H]+.
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
0.162 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH:7][C:8]2[C:13]([C:14]#[N:15])=[CH:12][N:11]=[C:10]([S:16][CH3:17])[N:9]=2)([CH3:6])[CH3:5])[CH2:3][CH2:2]1.[OH:18]O.[OH-].[Na+].O>CS(C)=O>[CH:1]1([C:4]([NH:7][C:8]2[C:13]([C:14]([NH2:15])=[O:18])=[CH:12][N:11]=[C:10]([S:16][CH3:17])[N:9]=2)([CH3:6])[CH3:5])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
665 mg
Type
reactant
Smiles
C1(CC1)C(C)(C)NC1=NC(=NC=C1C#N)SC
Name
Quantity
0.162 mL
Type
reactant
Smiles
OO
Name
Quantity
2.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 12 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The desired product was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
C1(CC1)C(C)(C)NC1=NC(=NC=C1C(=O)N)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.47 mmol
AMOUNT: MASS 392 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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